GRC-17536
Description
Properties
Appearance |
Solid powder |
|---|---|
Synonyms |
GRC-17536; GRC 17536; GRC17536.; Unknown |
Origin of Product |
United States |
Scientific Research Applications
Chronic Pain Management
GRC-17536 has shown promise in managing chronic pain conditions, particularly diabetic neuropathy. A Phase 2a clinical trial demonstrated its efficacy in reducing pain in patients with painful diabetic neuropathy who had previously unresponsive symptoms to other treatments. The study involved 138 patients and reported statistically significant improvements in pain levels without notable central nervous system side effects .
Clinical Trial Data:
Respiratory Conditions
This compound is also being investigated for its potential as an anti-tussive agent. Research indicates that it effectively inhibits cough responses induced by irritants such as citric acid in animal models. This suggests its utility in treating chronic cough conditions linked to TRPA1 activation .
Cough Study Findings:
| Study Aspect | Findings |
|---|---|
| Mechanism | Inhibition of citric acid-induced cough |
| Animal Model | Guinea pigs; significant cough reduction observed |
Inflammatory Pain
Preclinical studies have established this compound's effectiveness in models of inflammatory pain, including osteoarthritic pain and postoperative pain. Its ability to reduce pain hypersensitivity positions it as a valuable candidate for broader pain management applications .
Case Study 1: Diabetic Neuropathy
A double-blind, placebo-controlled trial assessed this compound's effect on patients with diabetic neuropathy. The trial highlighted improvements in patient-reported outcomes concerning pain intensity over a four-week period, demonstrating the compound's therapeutic potential .
Case Study 2: Chronic Cough
In a separate study focusing on chronic cough, this compound was administered to patients suffering from refractory cough conditions. The results indicated a marked decrease in cough frequency, supporting its role as a novel treatment option for respiratory ailments driven by TRPA1 activation .
Comparison with Similar Compounds
Key Characteristics:
- Mechanism : Inhibits TRPA1 activation, reducing neuronal excitability and inflammation-mediated pain signals .
- Indications :
- Development Status : Completed Phase I/IIa trials for DPN and inhaled asthma applications; currently available for licensing .
Comparison with Similar TRPA1 Antagonists
Table 1: TRPA1 Antagonists in Clinical Development
Efficacy and Clinical Outcomes
- This compound vs. CB-625 (Cubist/Hydra): Both showed efficacy in pain management. This compound succeeded in Phase II for DPN, while CB-625 focused on acute surgical pain .
- This compound vs. HC-030031 (Hydra) :
Structural and Formulation Challenges
- This compound’s bulky, hydrophobic structure complicates formulation compared to Bayer’s BAY-390, which was optimized for solubility .
- Inhaled formulations of this compound (for asthma) required specialized delivery systems, highlighting formulation innovation .
Competitive Landscape in Neuropathic Pain
Table 2: Neuropathic Pain Drugs Beyond TRPA1
Q & A
Q. What is the molecular target of GRC-17536, and how does its antagonism contribute to neuropathic pain relief?
this compound selectively inhibits the TRPA1 ion channel, which is implicated in nociceptive signaling and inflammatory pathways. TRPA1 activation by reactive oxygen species or inflammatory mediators (e.g., bradykinin) amplifies pain signals in sensory neurons. Antagonism of TRPA1 reduces neuronal hyperexcitability, as demonstrated in preclinical models of diabetic neuropathy . To validate target engagement, researchers should measure TRPA1 activity using calcium flux assays in dorsal root ganglion neurons and correlate results with behavioral pain responses (e.g., mechanical allodynia).
Q. What preclinical models are appropriate for evaluating the efficacy of TRPA1 antagonists like this compound?
Key models include:
- Streptozotocin-induced diabetic neuropathy in rodents : Measures hyperalgesia and allodynia via von Frey filaments and Hargreaves tests.
- Capsaicin-evoked cough models : Assesses respiratory applications (e.g., antitussive effects) .
- TRPA1-overexpressing cell lines : Validates compound specificity via dose-response curves. Ensure models incorporate both acute and chronic pain paradigms to distinguish transient vs. sustained efficacy .
Q. How were the Phase I and II clinical trials for this compound structured to assess safety and efficacy?
- Phase I : Single ascending dose (SAD) and multiple ascending dose (MAD) trials in healthy volunteers evaluated pharmacokinetics (PK), safety, and tolerability up to the maximum tolerated dose. PK parameters (Cmax, AUC) showed no gender/age effects .
- Phase II : A 4-week, randomized, double-blind, placebo-controlled trial in 55 diabetic neuropathy patients assessed pain reduction (visual analog scale) and adverse events. Secondary endpoints included neuropathic symptom inventories (e.g., NPSI) .
Advanced Research Questions
Q. What methodological considerations are critical when designing dose-escalation studies for TRPA1 antagonists in early-phase trials?
- Pharmacodynamic biomarkers : Use TRPA1-specific biomarkers (e.g., inhibition of capsaicin-induced flare response) to correlate target engagement with PK.
- Adaptive designs : Incorporate Bayesian statistics to adjust dosing based on interim safety/efficacy data.
- Population stratification : Account for genetic polymorphisms in TRPA1 expression (e.g., rs11988795) that may influence drug response .
Q. How can researchers address discrepancies between preclinical efficacy and clinical outcomes in TRPA1 antagonist development?
- Translational gaps : Preclinical models often lack comorbidities (e.g., metabolic dysfunction in diabetic patients). Use humanized TRPA1 knock-in mice or co-culture systems with diabetic serum to mimic clinical conditions.
- Endpoint alignment : Preclinical studies should prioritize clinically relevant endpoints (e.g., sleep quality improvement in neuropathy) rather than isolated behavioral metrics .
Q. What strategies optimize the pharmacokinetic profile of TRPA1 antagonists like this compound to enhance bioavailability and target engagement?
- Prodrug formulations : Improve oral absorption by modifying solubility (e.g., salt forms or lipid-based carriers).
- CYP450 inhibition assays : Screen for drug-drug interactions, particularly with cytochrome P450 enzymes prevalent in diabetic patients (e.g., CYP2C9).
- Tissue distribution studies : Use radiolabeled this compound to quantify drug penetration into dorsal root ganglia and peripheral nerves .
Methodological Tables
Table 1. Key Preclinical Models for TRPA1 Antagonist Evaluation
Table 2. Clinical Trial Design Considerations for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
